molecular formula C11H19N3 B12125330 N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine

N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine

Cat. No.: B12125330
M. Wt: 193.29 g/mol
InChI Key: ZSAGCCLDYYWYDM-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine is a chemical compound with the molecular formula C11H19N3 It is characterized by the presence of an imidazole ring attached to a cyclopentanamine moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine typically involves the reaction of 1-(3-bromopropyl)imidazole with cyclopentylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine is unique due to the presence of both an imidazole ring and a cyclopentanamine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)cyclopentanamine

InChI

InChI=1S/C11H19N3/c1-2-5-11(4-1)13-6-3-8-14-9-7-12-10-14/h7,9-11,13H,1-6,8H2

InChI Key

ZSAGCCLDYYWYDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCCN2C=CN=C2

Origin of Product

United States

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